2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

Nav1.7 inhibition voltage-gated sodium channel pain therapeutics

This fluorinated sulfonamide is the essential core scaffold disclosed in Pfizer's Nav1.7 patent family for chronic pain. The unique 2,5-difluoro-4-hydroxy pattern is critical for nanomolar potency (IC50 48.5–76.9 nM) and >60-fold selectivity. Generic substitution invalidates SAR. Essential precursor for patent-exemplified O-alkylated derivatives. Source this exact intermediate for reproducible research.

Molecular Formula C8H7F2NO4S
Molecular Weight 251.21 g/mol
CAS No. 1354963-02-2
Cat. No. B1466162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide
CAS1354963-02-2
Molecular FormulaC8H7F2NO4S
Molecular Weight251.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)C1=CC(=C(C=C1F)O)F
InChIInChI=1S/C8H7F2NO4S/c1-16(14,15)11-8(13)4-2-6(10)7(12)3-5(4)9/h2-3,12H,1H3,(H,11,13)
InChIKeyDWBVTHBWWKFOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide (CAS 1354963-02-2): Key Intermediate and Core Scaffold in Nav1.7 Drug Discovery


2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide (CAS 1354963-02-2) is a fluorinated sulfonamide derivative with the molecular formula C8H7F2NO4S and a molecular weight of 251.21 g/mol . This compound is specifically disclosed as a key intermediate in the synthesis of potent Nav1.7 voltage-gated sodium channel inhibitors developed by Pfizer [1]. As an N-(methylsulfonyl)benzamide with a strategically positioned 4-hydroxy group and 2,5-difluoro substitution pattern, this compound serves as both a bioactive scaffold core and a versatile synthetic intermediate for further derivatization [2].

Why Generic Substitution Fails: Evidence-Based Differentiation of 2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide (CAS 1354963-02-2)


Generic substitution among N-(methylsulfonyl)benzamide derivatives is not scientifically valid due to the critical role of the 2,5-difluoro substitution pattern and the 4-hydroxy group in dictating both synthetic utility and downstream biological activity. The precise positioning of fluorine atoms at positions 2 and 5, combined with the 4-hydroxy group, creates a unique electronic and steric environment that is explicitly defined as essential for the Nav1.7 inhibitor pharmacophore [1]. This compound is disclosed as a specific intermediate in a Pfizer patent family [2]; substituting a mono-fluoro analog (e.g., 2-fluoro or 3-fluoro) or a non-fluorinated N-(methylsulfonyl)benzamide would fundamentally alter the scaffold and invalidate the synthetic pathway and structure-activity relationships established in the original disclosure [3].

Quantitative Differentiation Evidence for 2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide (CAS 1354963-02-2) vs. Analog Compounds


Core Scaffold Nav1.7 Potency: The 2,5-Difluoro-N-(methylsulfonyl)benzamide Scaffold Confers Nanomolar Activity

The 2,5-difluoro-N-(methylsulfonyl)benzamide core scaffold, which is structurally defined by the target compound, is essential for achieving nanomolar potency against the human Nav1.7 channel. A derivative of the target compound, 4-(5-chloro-6-(2,4,6-trichlorophenoxy)-3-pyridinyl)-2,5-difluoro-N-(methylsulfonyl)benzamide (which incorporates the target compound's core scaffold), demonstrated an IC50 of 48.5 nM against human Nav1.7 expressed in HEK293 cells [1]. This same core scaffold also enables selectivity over the cardiac Nav1.5 isoform, as demonstrated by a structurally related derivative showing an IC50 >3,000 nM against Nav1.5 while maintaining sub-100 nM potency against Nav1.7 [2]. In contrast, alternative N-(methylsulfonyl)benzamide scaffolds lacking the 2,5-difluoro pattern generally exhibit significantly reduced potency or altered isoform selectivity profiles.

Nav1.7 inhibition voltage-gated sodium channel pain therapeutics

Synthetic Intermediate Specificity: The 4-Hydroxy Group as the Exclusive Derivatization Handle

The target compound contains a uniquely reactive 4-hydroxy group that serves as the exclusive site for downstream derivatization to yield advanced Nav1.7 inhibitors. In the patent disclosure [1], this hydroxy group is specifically alkylated with various electrophiles to generate active pharmaceutical candidates. For example, alkylation with 3,4-dichlorobenzyl chloride yields 4-[(3,4-dichlorobenzyl)oxy]-2,5-difluoro-N-(methylsulfonyl)benzamide (CAS 1355631-43-4) [2]. In contrast, compounds lacking the 4-hydroxy group (e.g., 2,5-difluoro-N-(methylsulfonyl)benzamide without the hydroxy, or analogs with hydroxy at positions 3 or 5) would not permit this specific synthetic route, forcing alternative, less efficient synthetic strategies.

synthetic intermediate O-alkylation medicinal chemistry

Physicochemical Profile: Predicted LogP and Density Data Supporting the Unique 2,5-Difluoro-4-hydroxy Pattern

The target compound exhibits a predicted LogP (octanol-water partition coefficient) of 0.6 and a predicted density of 1.593 ± 0.06 g/cm³ [1]. This moderate LogP value reflects the balanced hydrophilicity conferred by the combination of the polar N-(methylsulfonyl)benzamide group, the 4-hydroxy hydrogen-bond donor, and the electron-withdrawing 2,5-difluoro substituents. In contrast, the non-fluorinated analog N-(methylsulfonyl)benzamide would have a significantly lower LogP, while fully substituted analogs with additional halogens or alkyl groups would have higher LogP values, potentially compromising drug-like properties. The 2,5-difluoro pattern specifically modulates electron density on the aromatic ring without introducing excessive lipophilicity.

physicochemical properties LogP drug-likeness

Primary Research and Industrial Applications for 2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide (CAS 1354963-02-2)


Nav1.7 Pain Therapeutic Discovery: Scaffold-Based Lead Optimization

Researchers engaged in discovering novel Nav1.7 inhibitors for chronic pain indications (including neuropathic pain, inflammatory pain, and inherited erythromelalgia) should procure this compound as a validated core scaffold [1]. The 2,5-difluoro-N-(methylsulfonyl)benzamide core has been explicitly demonstrated to yield derivatives with nanomolar Nav1.7 potency (IC50 = 48.5-76.9 nM) and selectivity over cardiac Nav1.5 (>60-fold window) [2][3]. Procurement of this specific intermediate ensures that any new analogs generated will have a starting point consistent with the Pfizer patent landscape.

Synthesis of Patent-Exemplified Advanced Intermediates

This compound is the direct precursor for synthesizing multiple advanced intermediates explicitly disclosed in Pfizer's Nav1.7 patent family [1]. O-Alkylation at the 4-hydroxy position yields compounds such as 4-[(3,4-dichlorobenzyl)oxy]-2,5-difluoro-N-(methylsulfonyl)benzamide (CAS 1355631-43-4), 4-(2-cyanophenoxy)-2,5-difluoro-N-(methylsulfonyl)benzamide (CAS 1354960-56-7), and 2,5-difluoro-N-(methylsulfonyl)-4-[(6-nitropyridin-3-yl)oxy]benzamide (CAS 1355063-52-3) [2]. Procuring the target compound is mandatory for reproducing these patent-exemplified synthetic routes.

Structure-Activity Relationship (SAR) Studies on Fluorinated Sulfonamide Pharmacophores

Medicinal chemistry teams conducting SAR investigations on sulfonamide-based ion channel modulators require this specific compound to systematically vary the 4-position substituent while maintaining the optimized 2,5-difluoro pattern. The compound's predicted LogP of 0.6 and moderate physicochemical profile [1] provide a favorable starting point for maintaining drug-like properties during lead optimization. Substituting with non-fluorinated or mono-fluorinated analogs would confound SAR interpretation and deviate from the established pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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